molecular formula C13H16ClNO3 B5472512 4-(3-chloro-4-ethoxybenzoyl)morpholine

4-(3-chloro-4-ethoxybenzoyl)morpholine

Cat. No.: B5472512
M. Wt: 269.72 g/mol
InChI Key: XUJCYWUBJZHGEH-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-ethoxybenzoyl)morpholine is a morpholine derivative characterized by a benzoyl moiety substituted with a chlorine atom at the 3-position and an ethoxy group at the 4-position. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate physicochemical properties and biological activity . For instance, morpholine derivatives with halogenated benzoyl groups, such as 4-(4-chlorobenzoyl)morpholine, demonstrate applications as intermediates in drug synthesis , while ethoxy-substituted analogs may influence solubility and metabolic stability .

Properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-18-12-4-3-10(9-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJCYWUBJZHGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(3-chloro-4-ethoxybenzoyl)morpholine can be contextualized by comparing it to related morpholine derivatives. Key differences in substituents, molecular weight, and applications are summarized below:

Table 1: Comparative Analysis of Morpholine Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
4-(3-Chloro-4-ethoxybenzoyl)morpholine 3-Cl, 4-OCH₂CH₃, benzoyl Not reported Hypothesized: Agrochemical or drug intermediate -
4-(4-Chlorobenzoyl)morpholine 4-Cl, benzoyl 209.67 Intermediate in organic synthesis; high thermal stability
4-(4-Methoxythiobenzoyl)morpholine 4-OCH₃, thiobenzoyl 237.32 Potential use in materials science; sulfur enhances electronic properties
Dimethomorph 3,4-Cl, 3,4-dimethoxy, propenyl-morpholine 387.90 Fungicide; targets fungal cell wall synthesis
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine 4-Cl-phenyl, thiazole 280.78 Anticancer research; thiazole enhances bioactivity
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine 7-Br, thiadiazole 314.19 Fluorescent probes; bromine aids in cross-coupling reactions

Structural and Functional Insights

Substituent Effects: Chloro Groups: Chlorine atoms (e.g., in 4-(4-chlorobenzoyl)morpholine ) increase lipophilicity and resistance to oxidative degradation, making such compounds suitable for hydrophobic environments in drug delivery. Ethoxy vs. Heterocyclic Additions: Thiazole (e.g., 4-[4-(4-chlorophenyl)thiazol-2-yl]morpholine ) or thiadiazole (e.g., 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine ) rings introduce aromatic heterocycles, which are critical for binding to biological targets like enzymes or receptors.

Brominated derivatives (e.g., ) highlight the importance of halogen positioning, as even minor structural changes (e.g., 4,5-bromo vs. 2,4-bromo in VPC-14449 ) can drastically alter NMR profiles and biological activity.

Applications :

  • Pharmaceuticals : Thiazole- and thiadiazole-containing morpholines are explored for anticancer and antimicrobial properties .
  • Agrochemicals : Dimethomorph demonstrates the role of morpholine in fungicides, suggesting that the target compound’s chloro-ethoxy substitution could be optimized for similar uses.
  • Materials Science : Thiobenzoyl derivatives (e.g., 4-(4-methoxythiobenzoyl)morpholine ) may serve in optoelectronic materials due to sulfur’s electron-withdrawing effects.

Key Contradictions and Limitations

  • Structural Sensitivity : underscores that substituent positioning (e.g., bromine on imidazole) can lead to significant discrepancies in spectroscopic data, implying that the 3-chloro-4-ethoxy configuration in the target compound must be rigorously verified.
  • Data Gaps : Direct data on 4-(3-chloro-4-ethoxybenzoyl)morpholine’s synthesis, crystallography, or bioactivity are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the common synthetic routes for 4-(3-chloro-4-ethoxybenzoyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the benzoyl chloride intermediate (3-chloro-4-ethoxybenzoyl chloride) may react with morpholine under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like dichloromethane or toluene . Optimization focuses on yield and purity by adjusting:

  • Temperature : Elevated temperatures (50–80°C) accelerate substitution but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Stoichiometry : A 1.2:1 molar ratio of morpholine to benzoyl chloride minimizes unreacted starting material .
    Characterization via HPLC (≥95% purity) and NMR (confirming substitution at the morpholine nitrogen) is critical .

Q. Which spectroscopic methods are most reliable for characterizing 4-(3-chloro-4-ethoxybenzoyl)morpholine?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and carbonyl resonance (δ ~165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 298.07 for C₁₃H₁₅ClNO₃) .
  • IR spectroscopy : Confirms carbonyl stretch (~1680 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .

Q. What are the known biological targets or activities associated with this compound?

While direct studies on 4-(3-chloro-4-ethoxybenzoyl)morpholine are limited, structurally related morpholine derivatives exhibit:

  • Enzyme inhibition : Interaction with cytochrome P450 isoforms (e.g., CYP2A13) due to halogenated aryl groups .
  • Antimicrobial activity : Chlorine and ethoxy substituents enhance lipophilicity, potentially disrupting microbial membranes .
  • Kinase modulation : Benzoyl-morpholine hybrids may bind ATP pockets in kinases .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the benzoyl-morpholine scaffold be addressed?

Regioselectivity issues arise during benzoylation due to competing reactions at morpholine’s oxygen or nitrogen. Strategies include:

  • Protecting groups : Temporarily block morpholine’s oxygen with tert-butyldimethylsilyl (TBS) to direct substitution to nitrogen .
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for direct C-N bond formation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites and transition states, guiding synthetic design .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity and metabolic stability?

Comparative studies on analogs (e.g., 4-(4-fluorobenzoyl)morpholine vs. chloro derivatives) reveal:

  • Electron-withdrawing effects : Chlorine increases metabolic stability (t₁/₂ ~2.5 hrs in human liver microsomes) compared to fluorine .
  • Binding affinity : Chloro-substituted analogs show higher inhibition constants (Ki ~0.8 µM) for CYP2A13 due to enhanced hydrophobic interactions .
  • Solubility : Ethoxy groups improve aqueous solubility (logP ~2.5) vs. methyl or unsubstituted analogs .

Q. What computational methods validate the compound’s thermochemical properties or interaction with biological targets?

  • Density Functional Theory (DFT) : B3LYP hybrid functionals calculate Gibbs free energy of formation (±2.4 kcal/mol accuracy) and optimize geometry for docking studies .
  • Molecular Dynamics (MD) : Simulates binding to CYP2A13 over 100 ns trajectories, identifying key residues (e.g., Phe118, Leu240) for halogen-π interactions .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = -0.3) .

Q. How should conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?

Discrepancies often arise from assay conditions:

  • Cell vs. recombinant systems : IC₅₀ values may differ 10-fold due to efflux transporters in cell lines .
  • Buffer pH : Morpholine’s pKa (~7.4) affects ionization and membrane permeability; use standardized PBS (pH 7.4) for comparability .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce ester groups at the ethoxy moiety for slow hydrolysis in plasma .
  • Crystallization : Polymorph screening (via X-ray diffraction) enhances solubility; the monoclinic P2₁/c form may offer better dissolution .
  • Formulation : Nanoemulsions (≤200 nm particle size) improve bioavailability in rodent models .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the benzoyl chloride intermediate .
  • Characterization : Combine XRD for solid-state structure and LC-MS for purity .
  • Biological assays : Include positive controls (e.g., ketoconazole for CYP inhibition) to benchmark activity .

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